molecular formula C13H20N2O B1373328 (4-Amino-1-benzylpiperidin-3-yl)methanol CAS No. 1334146-54-1

(4-Amino-1-benzylpiperidin-3-yl)methanol

Cat. No. B1373328
M. Wt: 220.31 g/mol
InChI Key: CZCYWYTZXZUBOO-UHFFFAOYSA-N
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Description

“(4-Amino-1-benzylpiperidin-3-yl)methanol” is a chemical compound with the IUPAC name [ (3R,4R)-4-amino-1-benzyl-3-piperidinyl]methanol . It has a molecular weight of 220.31 . It is typically available in powder form .


Molecular Structure Analysis

The molecular structure of “(4-Amino-1-benzylpiperidin-3-yl)methanol” contains a total of 37 bonds, including 17 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 2 six-membered rings . It also contains 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

“(4-Amino-1-benzylpiperidin-3-yl)methanol” has a molecular weight of 220.31 . It contains a total of 36 atoms, including 20 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .

Scientific Research Applications

  • Amino–yne Click Chemistry

    • This field involves the spontaneous amino–yne click reaction, which has become a useful tool for scientists in various fields since its first report in 2017 .
    • The reaction is characterized by its spontaneity, the ubiquity of amines, and the cleavability of products with specific stimuli .
    • Applications of this reaction are briefly classified and reviewed in the fields of surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .
  • Amino Acid and Peptide-Based Fluorescence

    • Fluorescence is widely used to detect functional groups and ions, and peptides are used in various fields due to their excellent biological activity .
    • Research on fluorescent amino acids has intensified, especially with the natural fluorescent amino acids such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) .
    • These amino acids use their respective fluorophores to undergo π–π transition under excitation with light of a particular wavelength, and then release a large number of photons, which produce fluorescence .
    • Peptide-based fluorescence technology has expanded the research in the field of biochemistry .
    • Applications of peptide-based fluorescence in sensing drug release, metal ions, and biomolecules are being explored .
  • Hydrogen Fuel Cells

    • Hydrogen fuel cells are a type of electrochemical cell that converts the chemical energy from a fuel into electricity through an electrochemical reaction of hydrogen fuel with oxygen or another oxidizing agent .
    • Hydrogen fuel cells are used in various applications, including transportation (such as in hydrogen-powered vehicles), stationary power generation, and portable power applications .
    • The development of more efficient and cost-effective hydrogen fuel cells is a major focus of research in this field .
  • Pharmaceuticals and Drug Synthesis

    • Compounds similar to “(4-Amino-1-benzylpiperidin-3-yl)methanol” are often used in the synthesis of pharmaceuticals .
    • These compounds can act as building blocks in the synthesis of a wide range of drugs .
    • For example, they can be used in the preparation of key intermediates required for the synthesis of certain drugs .
    • The specific methods of application or experimental procedures would depend on the particular drug being synthesized .

Safety And Hazards

The safety and hazards of “(4-Amino-1-benzylpiperidin-3-yl)methanol” are not explicitly mentioned in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(4-amino-1-benzylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCYWYTZXZUBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-1-benzylpiperidin-3-yl)methanol

CAS RN

1177198-30-9
Record name trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine
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